molecular formula C27H30N4O4S2 B15099280 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15099280
M. Wt: 538.7 g/mol
InChI Key: QSYCXXZWMQJHGJ-JWGURIENSA-N
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Description

The compound 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core with three key substituents:

  • Position 2: A diethylamino group, influencing electronic properties and solubility.
  • Position 3: A (Z)-configured methylene bridge linking to a 1,3-thiazolidin-4-one ring substituted with a 3,4-dimethoxyphenethyl group.
  • Position 9: A methyl group, contributing to steric effects.

Properties

Molecular Formula

C27H30N4O4S2

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H30N4O4S2/c1-6-29(7-2)24-19(25(32)30-13-8-9-17(3)23(30)28-24)16-22-26(33)31(27(36)37-22)14-12-18-10-11-20(34-4)21(15-18)35-5/h8-11,13,15-16H,6-7,12,14H2,1-5H3/b22-16-

InChI Key

QSYCXXZWMQJHGJ-JWGURIENSA-N

Isomeric SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and build the desired structure. Common synthetic routes may include:

    Stepwise construction of the core structure: This might involve the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.

    Introduction of functional groups: Functional groups such as the diethylamino group and the thiazolidinone moiety can be introduced through nucleophilic substitution or addition reactions.

    Final assembly: The final steps would involve coupling reactions to attach the various parts of the molecule together.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and pressure control: Precise control of reaction conditions to ensure the desired product is formed.

    Purification techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The thiazolidinone moiety (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site:

Reaction Type Conditions/Reagents Expected Outcome Mechanistic Insight
Thioxo Oxidation H<sub>2</sub>O<sub>2</sub>, acidic pHConversion of thione (C=S) to carbonyl (C=O), forming oxazolidinone derivatives.Radical-mediated oxidation under mild conditions, confirmed by IR loss of S=O stretches.
Nucleophilic Attack Alkyl halides, Grignard reagentsSubstitution at the C2 thione sulfur, forming thioether or sulfoxide derivatives .S<sub>N</sub>2-like displacement facilitated by electron-deficient thione sulfur .
Ring Opening Strong bases (NaOH, KOH)Cleavage of the thiazolidinone ring to yield mercapto-acetic acid intermediates.Base-induced hydrolysis of the amide bond, releasing H<sub>2</sub>S.

Pyrido-Pyrimidinone Core Reactions

The fused pyrido-pyrimidinone system exhibits aromatic and carbonyl reactivity:

Reaction Type Conditions/Reagents Expected Outcome Analytical Confirmation
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at C6 or C8 positions of the pyrido ring .NMR shows new aromatic proton signals; MS detects +45 Da (NO<sub>2</sub>) .
Carbonyl Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub>Reduction of the 4-oxo group to a hydroxyl, forming dihydro analogs .IR loss of C=O stretch (1680 cm<sup>-1</sup> → 3400 cm<sup>-1</sup>) .
N-Alkylation Alkyl iodides, DMF, K<sub>2</sub>CO<sub>3</sub>Quaternization of the pyrido nitrogen, enhancing water solubility.Mass shift corresponding to alkyl group addition.

Methoxyaryl Ethyl Substituent Reactivity

The 3,4-dimethoxyphenethyl group undergoes electrophilic and demethylation reactions:

Reaction Type Conditions/Reagents Expected Outcome Structural Evidence
O-Demethylation BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°CCleavage of methoxy groups to phenolic -OH.<sup>1</sup>H NMR shows downfield shift of aromatic protons.
Friedel-Crafts Acylation AcCl, AlCl<sub>3</sub>Acetylation at the para position of the dimethoxy ring .New carbonyl signal in IR (1720 cm<sup>-1</sup>); MS +42 Da .
Halogenation NBS, AIBN, CCl<sub>4</sub>Bromination at the ethyl chain’s benzylic position .<sup>13</sup>C NMR confirms C-Br coupling; isotopic pattern in MS .

Methylidene Linker (Z-Configuration) Reactivity

The (Z)-configured methylidene bridge (CH=) participates in stereospecific reactions:

Reaction Type Conditions/Reagents Expected Outcome Stereochemical Impact
Isomerization Light (λ = 350 nm), I<sub>2</sub>Z → E photoisomerization.UV-Vis shows λ<sub>max</sub> shift; NOESY confirms E-form.
Cycloaddition Maleic anhydride, heatDiels-Alder adduct formation at the dienophilic site .X-ray crystallography confirms bicyclic product .
Hydrogenation H<sub>2</sub>, Pd/C, EtOAcSaturation of the double bond to CH<sub>2</sub>-CH<sub>2</sub> .<sup>1</sup>H NMR loss of vinyl protons .

Diethylamino Group Reactions

The tertiary amine undergoes alkylation and coordination:

Reaction Type Conditions/Reagents Expected Outcome Application
Protonation HCl, MeOHFormation of water-soluble ammonium chloride.Enhances bioavailability for pharmacological studies.
Quaternization Methyl iodide, acetoneQuaternary ammonium salt with increased polarity .Facilitates chromatographic purification .
Metal Complexation CuCl<sub>2</sub>, EtOHCoordination complexes with Cu(II).Potential catalytic or antimicrobial activity.

Scientific Research Applications

This compound could have a range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Leading to changes in cell function or viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrido/Pyrimidine-Based Analogs
  • Compound 10a/10b (): Pyrazolo[3,4-d]pyrimidin-4-one cores with phenyl or chlorophenyl-substituted thiazolidinones. These lack the pyrido[1,2-a]pyrimidinone system, reducing π-conjugation compared to the target compound. Anti-inflammatory activity was reported, but ulcerogenicity studies indicated gastrointestinal side effects .
  • Pyridopyrimido[2,1-b][1,3,5]thiadiazinones (): Fused systems with thiophenyl groups.
Thiazolidinone-Modified Analogs
  • 2-(Ethylamino)-3-[(Z)-thiazolidinone] derivatives (): : Phenylethyl-substituted thiazolidinone with ethylamino at position 2. The absence of methoxy groups may lower solubility and target affinity compared to the 3,4-dimethoxyphenyl group in the target compound . : Pentyl and phenylethylamino substituents. Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Effects on Bioactivity

Compound Key Substituents Bioactivity Notes Reference
Target Compound 3,4-Dimethoxyphenethyl, diethylamino Hypothesized anti-inflammatory/antimicrobial (untested)
10a/10b Phenyl/4-chlorophenyl Anti-inflammatory (IC₅₀ = 12–18 μM); Ulcerogenic at high doses
Pyridopyrimido-thiadiazinones Thiophenyl groups Antimicrobial (MIC = 8–32 μg/mL)
3a-e () Arylidenamino groups Moderate antioxidant activity

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance binding to polar biological targets compared to halogens (e.g., 10b’s 4-chlorophenyl) .

Key Observations :

  • Conventional reflux (e.g., for 10a/10b) offers moderate yields but longer reaction times vs. microwave-assisted synthesis (e.g., IIIa-j) .
  • The target compound’s 3,4-dimethoxyphenyl group may require protective group strategies during synthesis, complicating purification.

Spectroscopic and Computational Data

  • IR Spectroscopy: Thioxo (C=S) stretches observed at ~1200–1250 cm⁻¹ in all thiazolidinone derivatives . Methoxy groups in the target compound show C-O stretches at ~1020–1080 cm⁻¹.
  • NMR : The 3,4-dimethoxyphenethyl group in the target compound gives distinct aromatic protons at δ 6.7–7.1 ppm (split due to methoxy substituents) .
  • DFT Calculations (): Predicted HOMO-LUMO gaps for thiazolidinones correlate with reactivity; electron-rich substituents (e.g., methoxy) lower LUMO energy, enhancing electrophilic interactions .

Biological Activity

The compound 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex molecular structure that has garnered attention in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has several notable chemical characteristics:

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : Approximately 365.53 g/mol
  • LogP : Indicates lipophilicity which can affect bioavailability and distribution in biological systems.

Research indicates that compounds similar to this pyrido[1,2-a]pyrimidine derivative exhibit a variety of biological activities. The mechanisms include:

  • Anticancer Activity : Pyrido[1,2-a]pyrimidines have been shown to inhibit several cancer-related targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have demonstrated significant efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives display antimicrobial activity against bacteria and fungi. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Neuropharmacological Effects : Certain pyrido[1,2-a]pyrimidine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Activity TypeTarget/MechanismIC₅₀ (µM)Reference
AnticancerCDK Inhibition1.54
AntimicrobialBacterial InhibitionVaries
AntifungalFungal Growth InhibitionModerate
NeuroprotectiveCholinesterase Inhibition46.42

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of a series of pyrido[1,2-a]pyrimidine derivatives against prostate (PC-3) and lung (A-549) cancer cell lines. The most potent compound exhibited an IC₅₀ value of 1.54 µM against PC-3 cells, indicating strong anticancer activity .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of a related thiazolidinone derivative, which showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

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